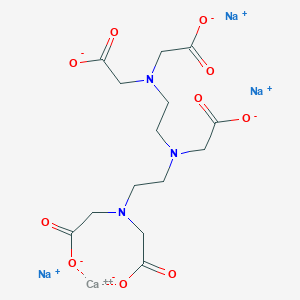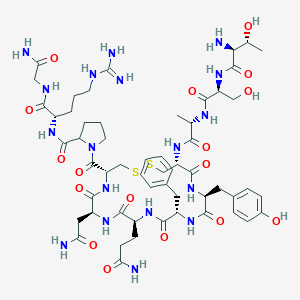
钙三钠戊酸盐
描述
Pentetate calcium trisodium, also known as Ca-DTPA, is a chelating agent used in medical and scientific research. It is a synthetic compound that binds to heavy metals, such as lead, cadmium, and plutonium, and removes them from the body. Pentetate calcium trisodium has been extensively studied for its ability to treat heavy metal poisoning and its potential as a diagnostic tool.
科学研究应用
放射性元素体内污染的治疗
钙三钠戊酸盐已被FDA批准用于治疗钚、镅或锔的体内污染,以提高这些物质从体内排出的速率 . 这是FDA持续努力促进开发和提供用于治疗意外体内放射性物质污染人员的药物产品的一部分 .
恐怖主义袭击的对策
该化合物也用作恐怖主义袭击的对策。 放射性物质的污染可能来自实验室或工业事故,也可能来自恐怖主义袭击 . 放射性物质可以通过爆炸辐射扩散装置(RDD)散布,俗称“脏弹” .
核事故污染的治疗
在发生核事故的情况下,放射性物质可能通过使用简易核装置而扩散,钙三钠戊酸盐可用于治疗体内污染 .
螯合疗法
钙三钠戊酸盐通过用钙交换具有更高结合能力的金属来形成与金属离子的稳定螯合物 . 这种性质在螯合疗法中用于从体内去除重金属和放射性物质 .
作用机制
Target of Action
Pentetate calcium trisodium, also known as Calcium trisodium pentetate or Ca-DTPA, primarily targets transuranic radionuclides, specifically plutonium, americium, and curium . These radionuclides are harmful substances that can cause significant damage when internally deposited in the body .
Mode of Action
Ca-DTPA works by forming stable chelates with these radionuclides . It achieves this by exchanging its calcium and zinc cations with the radionuclides to form higher affinity complexes . This process is known as chelation .
Biochemical Pathways
The biochemical pathway involved in the action of Ca-DTPA is the formation and excretion of these chelates. The chelation process forms a ring-like complex around the radionuclide, rendering it harmless . This complex is then more easily excreted from the body .
Pharmacokinetics
The pharmacokinetics of Ca-DTPA involve its distribution in the extracellular fluid, with very little found in cells or tissues . It undergoes minimal metabolism . The chelates formed by Ca-DTPA with the radionuclides are excreted predominantly in the urine, almost completely within 12 hours . Less than 3% is excreted in the feces .
Result of Action
The result of Ca-DTPA’s action is the increased elimination of the targeted radionuclides from the body . This helps to reduce the harmful effects of these substances, including the potential for radiation sickness and other serious health complications .
Action Environment
The action of Ca-DTPA can be influenced by various environmental factors. For instance, the magnitude of trace metal depletion (such as zinc) associated with Ca-DTPA increases with split daily dosing, increasing dose, and increased treatment duration . Therefore, only a single dose of Ca-DTPA is recommended, and monitoring of serum zinc levels, serum creatinine, BUN, electrolytes, urinalysis, and blood cell counts is advised during Ca-DTPA therapy .
安全和危害
Pentetate Calcium Trisodium is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . Nebulized Ca-DTPA may be associated with asthma exacerbation. Ca-DTPA is associated with depletion of trace metals such as zinc .
生化分析
Biochemical Properties
Pentetate Calcium Trisodium has eight coordinate bond-forming sites that can sequester metal ions and form highly stable complexes . It is known to interact with metal ions such as plutonium, americium, and curium . The nature of these interactions involves the exchange of calcium for a metal ion of greater binding capacity .
Cellular Effects
The cellular effects of Pentetate Calcium Trisodium are primarily related to its ability to bind to certain metal ions and facilitate their elimination from the body . This can influence cell function, particularly in cases of internal contamination with specific radioactive elements
Molecular Mechanism
The molecular mechanism of action of Pentetate Calcium Trisodium involves the formation of stable chelates with metal ions . This is achieved by exchanging calcium for a metal ion of greater binding capacity . The resulting chelates are then excreted by glomerular filtration into the urine .
Temporal Effects in Laboratory Settings
The effects of Pentetate Calcium Trisodium can change over time in laboratory settings. For instance, it is associated with the depletion of endogenous trace metals such as zinc, magnesium, and manganese . The magnitude of this depletion increases with split daily dosing, with increasing dose, and with increased treatment duration .
Dosage Effects in Animal Models
The effects of Pentetate Calcium Trisodium can vary with different dosages in animal models
Metabolic Pathways
Pentetate Calcium Trisodium is involved in metabolic pathways related to the elimination of certain metal ions . It forms chelates with these ions, which are then excreted via the kidneys
Transport and Distribution
After intravenous administration, Pentetate Calcium Trisodium is primarily distributed in the extracellular fluid, with very little found in cells or tissues . It is then excreted predominantly in urine, almost completely within 12 hours .
Subcellular Localization
Given its role as a chelating agent and its distribution primarily in the extracellular fluid , it is likely to be found in the extracellular space rather than within specific subcellular compartments
属性
IUPAC Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFCVLSUPGCQKD-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18CaN3Na3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065248 | |
| Record name | Pentetate calcium trisodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12111-24-9 | |
| Record name | Pentetate calcium trisodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium trisodium pentetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTETATE CALCIUM TRISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79YN26H5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pentetate calcium trisodium (Ca-DTPA) acts by chelating heavy metal ions. Upon administration, Ca-DTPA readily loses its calcium ion, allowing the diethylenetriaminepentaacetic acid (DTPA) portion to form stable complexes with heavy metal ions. This is because DTPA exhibits a higher affinity for heavy metals like plutonium, americium, and curium compared to calcium. [, ] This chelation process forms a stable, water-soluble complex that can be readily excreted from the body, effectively reducing the heavy metal burden. [, ]
A: Studies show that pentetate calcium trisodium effectively reduces lead concentrations in the blood, brain, and femur of lead-poisoned mice. [] This is achieved through chelation, where the DTPA molecule binds to lead ions, forming a stable complex. This complex is then readily excreted in the urine, as evidenced by the increased lead content in the urine of treated mice. []
A: Yes, pentetate calcium trisodium is also indicated for the treatment of internal contamination with plutonium, americium, or curium. [] Research shows its effectiveness in enhancing the removal of americium-241 in a case study involving a father and son accidentally contaminated through inhalation. []
A: While intravenous administration is commonly used, research suggests potential for other routes. For instance, nebulized chelation therapy is a consideration, though it may pose challenges for individuals with asthma. [] Additionally, studies highlight the development of pentetate calcium trisodium for inhalation, showcasing the ongoing exploration of diverse administration methods. []
A: Research indicates positive results in treating chronic lead poisoning in mice. [] The study demonstrates a significant reduction in lead concentration in various organs after administering pentetate calcium trisodium over seven days. [] This suggests its potential efficacy in treating chronic heavy metal exposure.
A: Pentetate calcium trisodium serves as a pharmacological countermeasure against potential radiological releases or nuclear detonations. [] It proves particularly useful in scenarios involving exposure to Radiation Dispersal Devices (RDDs), commonly known as “dirty bombs." []
A: While generally considered safe, caution should be exercised when administering pentetate calcium trisodium to individuals with severe hemochromatosis. []
A: Studies involving Prussian blue, another antidote for internal cesium radioisotope contamination, revealed mutagenic potential. [] This finding underscores the importance of thorough pre-clinical data collection and assessment for all antidotal drugs, including pentetate calcium trisodium, to ensure safety and efficacy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)












